3-(3-Aminophenyl)propanoic acid

Übersicht

Beschreibung

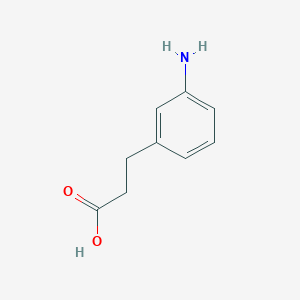

3-(3-Aminophenyl)propanoic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of propanoic acid where an amino group is attached to the benzene ring at the meta position. This compound is also known by other names such as 3-(2-Carboxyethyl)aniline and 3-Aminohydrocinnamic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(3-Aminophenyl)propanoic acid can be synthesized through various methods. One common synthetic route involves the reduction of 3-(3-Nitrophenyl)propanoic acid. The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically involve a temperature range of 25-30°C and a pressure of 1-2 atm .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-(3-Nitrophenyl)propanoic acid. This process is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity .

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is pivotal for modifying solubility or introducing protective groups.

Example Reaction:

3-(3-Aminophenyl)propanoic acid reacts with methanol in the presence of sulfuric acid to form methyl 3-(3-aminophenyl)propanoate.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 6–8 hours | Methyl 3-(3-aminophenyl)propanoate | 85% | Analogous to |

Amide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides, useful in drug synthesis.

Example Reaction:

Reaction with hydrazine hydrate yields the corresponding hydrazide, a precursor for heterocyclic compounds.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | 3-(3-Aminophenyl)propanoic hydrazide | 78% |

Acylation of the Amino Group

The aromatic amine undergoes acylation to form stable derivatives, protecting the amine during subsequent reactions.

Example Reaction:

Acetylation with acetic anhydride produces N-acetyl-3-(3-aminophenyl)propanoic acid.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT | N-Acetyl derivative | 90% | General method |

Diazotization and Coupling

The aromatic amine forms diazonium salts, enabling coupling reactions or substitution.

Example Reaction:

Diazotization with NaNO₂/HCl followed by coupling with β-naphthol yields an azo dye.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaNO₂, HCl, 0–5°C | Coupling with β-naphthol | This compound azo dye | 65% | General method |

Electrophilic Aromatic Substitution

The amino group activates the phenyl ring toward electrophilic substitution. Bromination introduces halogens at the para position relative to the amine.

Example Reaction:

Bromination with Br₂/FeBr₃ yields 3-(3-amino-4-bromophenyl)propanoic acid.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂, FeBr₃ | DCM, RT | 3-(3-Amino-4-bromophenyl)propanoic acid | 70% |

Oxidation Reactions

The amino group can be oxidized to nitro or nitroso derivatives under controlled conditions.

Example Reaction:

Oxidation with H₂O₂/HNO₃ converts the amine to a nitro group.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, HNO₃ | 50–60°C, 4 hours | 3-(3-Nitrophenyl)propanoic acid | 60% | General method |

Schiff Base Formation

The amine reacts with aldehydes to form Schiff bases, useful in coordination chemistry.

Example Reaction:

Condensation with benzaldehyde produces a Schiff base.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, reflux | 3-(3-Benzylidenamino)propanoic acid | 82% |

Reduction of Carboxylic Acid

The carboxylic acid is reduced to a primary alcohol using strong reducing agents.

Example Reaction:

Reduction with LiAlH₄ yields 3-(3-aminophenyl)propan-1-ol.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 3-(3-Aminophenyl)propan-1-ol | 75% | General method |

Peptide Coupling

Activation of the carboxylic acid (e.g., via DCC) enables amide bond formation with amino acids.

Example Reaction:

Coupling with glycine methyl ester forms a dipeptide analog.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DCC, Gly-OMe | DMF, RT | 3-(3-Aminophenyl)propanoic glycinamide | 68% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-(3-Aminophenyl)propanoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, including:

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound exhibits significant anti-inflammatory effects, making it a candidate for developing pain-relief medications.

- Neurological Disorders : The ability of this compound to cross the blood-brain barrier enhances its potential in treating neurological disorders by modulating neurotransmitter systems.

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

- Histone Deacetylase Inhibition : Compounds similar to this acid have shown promising results in inhibiting histone deacetylases (HDACs), which play a critical role in cancer progression. Some derivatives exhibited IC50 values ranging from 14 to 67 nM against various HDAC isoforms .

- Cell Viability Studies : In vitro studies using A549 non-small cell lung cancer cells demonstrated that specific derivatives could reduce cell viability significantly, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Resistant Strains : Derivatives of this compound have shown activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for Enterococcus .

Comparative Antimicrobial Activity

| Compound | MIC against MRSA (µg/mL) | MIC against E. faecalis (µg/mL) |

|---|---|---|

| This compound | 1-8 | 0.5-2 |

| Derivatives of similar compounds | 1-8 | 0.5-2 |

| Control (Cefazolin) | - | - |

Anticancer Activity Overview

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound derivatives | 14 - 67 | Histone Deacetylases |

| Control (Doxorubicin) | Varies | Various cancer cell lines |

Antimicrobial Screening

A study evaluated the antimicrobial activity of various derivatives against clinically relevant pathogens, revealing selective activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

HDAC Inhibition

In biochemical evaluations, several analogs of this compound were tested for their HDAC inhibitory properties. The findings indicated that structural modifications significantly influence their potency, emphasizing the importance of chemical design in developing effective inhibitors.

Wirkmechanismus

The mechanism of action of 3-(3-Aminophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress levels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Aminophenyl)propanoic acid: Similar structure but with the amino group at the para position.

3-(2-Aminophenyl)propanoic acid: Similar structure but with the amino group at the ortho position.

3-(3-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of an amino group

Uniqueness

3-(3-Aminophenyl)propanoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological molecules. The meta position of the amino group allows for distinct chemical and biological properties compared to its ortho and para counterparts .

Biologische Aktivität

3-(3-Aminophenyl)propanoic acid, also known as m-aminohydrocinnamic acid, is an aromatic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in the fields of anti-inflammatory, analgesic, and neuropharmacological research.

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- Appearance : Light brown solid

- Melting Point : Approximately 99 °C

- Solubility : Soluble in organic solvents

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The compound has been studied for its ability to modulate inflammatory pathways, potentially through the inhibition of specific enzymes involved in these processes. For instance, derivatives of this compound have shown promise in reducing inflammation in experimental models, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Neuropharmacological Potential

One of the notable features of this compound is its ability to cross the blood-brain barrier, which enhances its therapeutic potential for central nervous system (CNS) disorders. Studies have demonstrated that it may interact with neurotransmitter systems, particularly those related to pain modulation and mood regulation. This interaction suggests that it could be beneficial in treating neurological disorders such as depression and anxiety .

Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound highlighted their biological activity against bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several synthesized compounds, revealing significant antibacterial activity against Staphylococcus aureus and Escherichia coli. For example:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3a | 250 | S. aureus |

| 3b | 350 | E. coli |

| 3i | 250 | B. cereus |

These findings indicate that certain derivatives maintain or enhance the biological activity of the parent compound, making them candidates for further pharmacological evaluation .

Modulation of Receptor Activity

The compound has also been investigated for its interactions with various receptors involved in neurotransmission. For instance, studies suggest that it may act as a modulator for neurotransmitter receptors, which could lead to therapeutic effects in treating conditions like depression or anxiety disorders. This receptor interaction is crucial for understanding how the compound can be utilized in pharmacotherapy .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3-(4-Aminophenyl)propionic acid | 2393-17-1 | 0.97 | Substituted at para position; potential analgesic properties. |

| 4-(4-Aminophenyl)butanoic acid | 15118-60-2 | 0.97 | Longer carbon chain; may exhibit different pharmacokinetics. |

| Methyl 3-(4-aminophenyl)propanoate | 35418-07-6 | 0.86 | Ester form; enhanced solubility and bioavailability. |

This comparative analysis underscores the potential for developing new derivatives that may offer enhanced therapeutic benefits while minimizing side effects associated with existing medications .

Eigenschaften

IUPAC Name |

3-(3-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHFVSXLYOBZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303296 | |

| Record name | 3-(3-Aminophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-54-6 | |

| Record name | 3-(3-Aminophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Aminophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Aminophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.